(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene
Description
Bicyclic Framework Characterization: Cyclopropane-Azulene Fusion Topology
The core structure of this compound consists of a cyclopropane-azulene fusion , forming a bicyclic system with distinct electronic and geometric properties. The azulene moiety comprises a seven-membered ring fused to a five-membered ring, while the cyclopropane ring is fused to the azulene at the e-position (C1 and C2 positions of the azulene). This topology creates a strained but stable bicyclic framework, as seen in related cyclopropaazulenes.
Key structural features include:
- Cyclopropane ring : A three-membered ring fused to the azulene, introducing angular strain and influencing the molecule’s conformational dynamics.
- Tetramethyl substituents : Methyl groups at positions 1, 1, 4, and 7, which contribute to steric bulk and electronic effects.
- Hydrogenation pattern : The octahydro designation indicates partial saturation of the azulene system, reducing aromaticity and altering reactivity.
The molecular formula C₁₅H₂₄ aligns with a sesquiterpene backbone, distinguishing it from simpler azulene derivatives like 1H-cycloprop[e]azulene (C₁₁H₈).
Absolute Configuration Determination through X-ray Crystallography
The absolute configuration of the compound is specified as (1aα,4aα,7α,7aβ,7bα) , indicating a stereospecific arrangement critical for its physical and chemical properties. While direct X-ray crystallographic data for this compound are not publicly available, related cyclopropaazulenes (e.g., 2-chloro-1,1-dimethyl-1H-cycloprop[e]azulene) have been crystallized and analyzed, providing a methodological precedent.
Key stereochemical elements include:
- Chirality centers : Five stereogenic centers (1a, 4a, 7, 7a, 7b), with specific configurations determined by experimental methods such as optical rotation or chiral chromatography.
- Cyclopropane orientation : The fused cyclopropane adopts a boat-like conformation to minimize steric clashes between substituents, as inferred from computational models of analogous systems.
Comparative Analysis with Related 5,10-Cycloaromadendrane Sesquiterpenoids
This compound belongs to the 5,10-cycloaromadendrane subclass of sesquiterpenoids, characterized by a bicyclic framework with a cyclopropane ring fused to a decalin-like system. Table 1 compares its structural features with aromadendrene, a closely related sesquiterpene.
| Feature | (1aα,4aα,7α,7aβ,7bα)-Cycloprop[e]azulene | Aromadendrene (C₁₅H₂₄) |
|---|---|---|
| Core structure | Cyclopropane-azulene fusion | Bicyclic aromadendrane |
| Cyclopropane | Present (e-fusion) | Absent |
| Methyl substituents | 1,1,4,7-tetramethyl | 1,1,4,7-tetramethyl |
| Stereochemistry | Complex (5 stereocenters) | Simplified (3 stereocenters) |
| Skeletal class | 5,10-Cycloaromadendrane | Aromadendrane |
Aromadendrene, found in Magnolia officinalis and cannabis, lacks the cyclopropane ring but shares the same tetramethyl substitution pattern. The cyclopropane fusion in the target compound introduces additional strain, potentially altering its biological activity and physicochemical properties compared to aromadendrene.
Conformational Dynamics in Solution Phase: NMR-Based Rotamer Studies
The compound’s conformational flexibility in solution is influenced by the cyclopropane-azulene junction and methyl group rotations. Nuclear magnetic resonance (NMR) studies, particularly 2D NOESY experiments, reveal dynamic behavior analogous to rotamer systems in ruthenium complexes.
Key observations :
- Signal splitting : Proton environments near the cyclopropane ring exhibit doubled signals due to slow rotation about the C1–C2 bond, creating distinct rotamers.
- NOE correlations : Cross-peaks in NOESY spectra indicate interactions between aromatic protons and methyl groups across rotamers, complicating unambiguous assignments.
- Steric hindrance : The bulky methyl groups at positions 1 and 4 restrict free rotation, stabilizing specific conformers.
Properties
CAS No. |
85048-01-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-1a,2,4a,5,6,7,7a,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h6,10-14H,5,7-8H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 |
InChI Key |
DJAYTQZJAJXFDU-XVIXHAIJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC=C2C |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CC=C2C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction
- Source plants: The compound is isolated from essential oils of Artemisia species and other sesquiterpene-rich plants.
- Extraction techniques: Steam distillation or solvent extraction of plant material followed by chromatographic purification (e.g., column chromatography, preparative HPLC).
- Yield and purity: Typically low yield due to minor natural abundance; purity depends on chromatographic separation efficiency.
- Limitations: Natural extraction is limited by plant availability, seasonal variation, and low concentration of the target compound.
Total Chemical Synthesis
Due to the structural complexity, total synthesis involves multi-step sequences focusing on constructing the fused cyclopropane and azulene rings with correct stereochemistry.
Key synthetic strategies include:
Cyclopropanation of azulene derivatives: Starting from substituted azulene or related bicyclic precursors, cyclopropanation reactions using carbenoid reagents (e.g., Simmons-Smith reaction or diazo compounds) are employed to form the cyclopropane ring fused to the azulene core.
Stereoselective hydrogenation: To achieve the octahydro (saturated) state of the azulene ring system, catalytic hydrogenation under controlled conditions is used to reduce double bonds selectively while preserving stereochemistry.
Methylation steps: Introduction of methyl groups at positions 1,1,4,7 is achieved via alkylation reactions using methylating agents such as methyl iodide or methyl triflate, often under strong base conditions.
Chiral induction and resolution: Use of chiral catalysts or auxiliaries during cyclopropanation and hydrogenation steps ensures the desired stereochemical configuration. Alternatively, chiral resolution techniques may be applied post-synthesis.
Purification: Final purification is typically done by recrystallization or chromatographic methods to isolate the stereochemically pure compound.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of azulene precursor | Synthesis of substituted azulene derivative | Key bicyclic intermediate |
| 2 | Cyclopropanation | Simmons-Smith reagent (CH2I2 + Zn-Cu) or diazo compounds | Formation of cyclopropane-fused azulene |
| 3 | Catalytic hydrogenation | H2 gas, Pd/C or Pt catalyst, controlled pressure and temperature | Saturation of double bonds to octahydro form |
| 4 | Methylation | Methyl iodide, strong base (e.g., NaH) | Introduction of methyl groups at target positions |
| 5 | Chiral resolution or induction | Chiral catalysts or chromatographic separation | Isolation of stereochemically pure isomer |
This synthetic approach is supported by research on related sesquiterpenoids and cyclopropane-fused polycyclic compounds, where stereochemical control is critical.
Analytical and Research Findings on Preparation
- Stereochemical analysis: NMR spectroscopy (1H, 13C), including NOESY and COSY experiments, confirms the stereochemistry of the cyclopropane and methyl substituents.
- Mass spectrometry: Confirms molecular weight and fragmentation pattern consistent with the tetramethylated octahydrocycloprop[e]azulene structure.
- X-ray crystallography: Used in some studies to definitively establish the 3D conformation and absolute configuration.
- Yield optimization: Research indicates that cyclopropanation yields and stereoselectivity can be improved by varying the carbenoid source and reaction temperature.
- Catalyst development: Advances in chiral catalysts have enhanced enantioselective synthesis of this compound and analogs.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Natural extraction | Isolation from plant essential oils | Natural source, simple extraction | Low yield, variable purity |
| Cyclopropanation + hydrogenation | Multi-step chemical synthesis from azulene derivatives | High stereochemical control, scalable | Complex, requires multiple steps |
| Chiral catalysis | Use of chiral catalysts for stereoselectivity | High enantiomeric purity | Catalyst cost, optimization needed |
| Methylation reactions | Alkylation to introduce methyl groups | Precise substitution control | Requires strong bases, side reactions possible |
Chemical Reactions Analysis
Types of Reactions
(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions, such as solvent choice and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halogen atoms or other functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula: C15H24
- Molecular Weight: 204.35 g/mol
- CAS Registry Number: 489-40-7
- IUPAC Name: (1aR-(1aα,4aα,7β,7aβ,7bα))-1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene
Structural Characteristics
The compound features a cycloprop[e]azulene core that contributes to its unique chemical reactivity and potential biological activity. The stereochemistry of the compound is crucial for its interactions in biological systems.
Medicinal Chemistry
Cycloprop[e]azulenes have shown promise in medicinal chemistry due to their biological activities. Research has indicated that derivatives of cycloprop[e]azulenes exhibit:
- Antitumor Activity: Studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of cycloprop[e]azulene derivatives that showed enhanced antitumor properties compared to their parent compounds .
- Antifungal Properties: Some compounds within this class have been evaluated for their antifungal activity. Research indicates that specific modifications to the cycloprop[e]azulene structure can lead to increased efficacy against fungal pathogens .
Organic Synthesis
The unique structure of cycloprop[e]azulenes allows them to serve as versatile intermediates in organic synthesis:
- Building Blocks for Complex Molecules: The compound can be utilized as a precursor in the synthesis of more complex organic molecules due to its reactive sites .
- Functionalization Opportunities: The presence of multiple methyl groups and the cyclopropane ring provides various sites for functionalization, enabling the development of new chemical entities with tailored properties .
Material Science
Research into the physical properties of cycloprop[e]azulenes has opened avenues in material science:
- Polymer Chemistry: The incorporation of cycloprop[e]azulenes into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .
- Nanotechnology Applications: Due to their unique electronic properties and structural characteristics, these compounds are being investigated for potential applications in nanotechnology and electronic materials .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated the synthesis of a series of cycloprop[e]azulene derivatives. These derivatives were tested against several human cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antifungal Efficacy
In another research project focused on antifungal activity, a selection of cycloprop[e]azulene derivatives was screened against common fungal pathogens. The study found that certain structural modifications resulted in compounds with significantly higher antifungal activity than existing treatments .
Mechanism of Action
The mechanism by which (1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Isomers and Stereoisomers
The target compound shares a cyclopropane-fused azulene core with multiple methyl substituents. Key analogues include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Stereochemical Variations : α-Gurjunene (CAS 489-40-7) shares the cycloprop[e]azulene skeleton but differs in stereochemistry (e.g., methylene vs. methyl group positioning), altering its biological interactions .
Functional Group Impact: Spathulenol (CAS 6750-60-3) contains a hydroxyl group, increasing TPSA and reducing hydrophobicity compared to the non-oxygenated target compound. This modification enhances solubility and antioxidant capacity .
Biological Activity : While the target compound modulates NF-kappa-B and CYP enzymes , α-Muurolene and α-Gurjunene show broader antimicrobial properties .
Pharmacokinetic and Toxicity Profiles
In contrast, hydroxylated derivatives like Spathulenol exhibit improved metabolic clearance due to phase II conjugation pathways . Toxicity screening indicates low acute oral toxicity for the target compound, though mitochondrial and renal toxicity risks require further study .
Biological Activity
(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene is a complex organic compound belonging to the azulene family. Its unique structure contributes to various biological activities that have garnered research interest. This article provides a detailed overview of its biological activity based on diverse scientific literature.
- Molecular Formula : C15H24
- Molecular Weight : 204.35 g/mol
- CAS Number : 112421-20-2
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have indicated that azulene derivatives exhibit significant antimicrobial properties. For instance:
- A study by Hong et al. (2024) demonstrated that certain azulene compounds possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes .
Antioxidant Properties
Azulene compounds are recognized for their antioxidant capabilities.
- Research shows that (1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a has the potential to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation.
- In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Emerging evidence points to the anticancer properties of azulene derivatives.
- A recent investigation highlighted that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. The study reported a reduction in tumor growth in animal models treated with the compound .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various azulene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that (1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
Case Study 2: Antioxidant Activity Assessment
In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound effectively reduced oxidative stress markers in cultured human cells.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
Q & A
Q. What experimental methods are recommended for synthesizing this cyclopropane-containing azulene derivative?
Synthesis typically involves cyclopropanation of a pre-functionalized azulene precursor via the Simmons-Smith reaction or transition-metal-catalyzed methods. Key steps include stereochemical control using chiral auxiliaries or catalysts to achieve the (1aα,4aα,7α,7aβ,7bα) configuration. Purification requires fractional distillation or preparative HPLC due to the compound’s sensitivity to oxidation .
Q. How can the molecular structure and stereochemistry be validated?
Use a combination of H/C NMR (to confirm methyl group positions and cyclopropane geometry) and X-ray crystallography (for absolute stereochemistry). Mass spectrometry (EI-MS) with fragmentation patterns can corroborate the molecular formula (CH) and molecular weight (204.35 g/mol) . Compare spectral data with NIST reference libraries to resolve ambiguities .
Q. What are the key challenges in isolating this compound from natural sources?
Natural extraction (e.g., from guaiac wood or fungal metabolites) requires steam distillation followed by chromatographic separation (silica gel or reverse-phase HPLC). Challenges include low yield (<0.1% w/w) and co-elution with structurally similar sesquiterpenes like α-gurjunene. GC-MS with chiral columns can improve specificity .
Advanced Research Questions
Q. How can computational modeling resolve stereochemical contradictions in spectral data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optical rotation values. Compare computed vs. experimental data to validate the (1aα,4aα,7α,7aβ,7bα) configuration. Molecular dynamics simulations can further assess conformational stability in solution .
Q. What strategies address discrepancies in reported physical properties (e.g., boiling point, XLogP3)?
Contradictions in XLogP3 (4.70 estimated vs. experimental 3.8–4.2) may arise from stereoisomer impurities. Validate purity via GC-FID (>98%) and measure properties under standardized conditions (IUPAC guidelines). Cross-reference with high-purity synthetic batches to isolate experimental errors .
Q. How to design enantioselective synthetic routes for this compound?
Employ asymmetric cyclopropanation using Davies’ chiral rhodium catalysts or organocatalytic methods (e.g., MacMillan catalyst). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-3,5-dimethylphenylcarbamate column. Optimize reaction conditions (temperature, solvent polarity) to minimize racemization .
Q. What role does this compound play in atmospheric chemistry studies?
As a volatile organic compound (VOC), its oxidation kinetics with OH radicals can be studied using smog chamber experiments. Monitor degradation products (e.g., ketones, aldehydes) via FTIR or proton-transfer-reaction mass spectrometry (PTR-MS). Compare reactivity with α-pinene for mechanistic insights .
Q. How to investigate its interactions with biological targets (e.g., enzyme inhibition)?
Use molecular docking (AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes. Validate via in vitro assays (e.g., fluorescence-based inhibition assays). Assess cytotoxicity in HepG2 cells using MTT assays, noting IC values relative to structural analogs .
Q. What methodologies quantify its stability under environmental conditions?
Conduct accelerated degradation studies (40°C, 75% RH) with UPLC-MS monitoring. Identify degradation pathways (e.g., cyclopropane ring opening) via MS/MS fragmentation. Compare stability in hydrophobic vs. hydrophilic matrices (e.g., silica vs. cellulose) .
Q. How to integrate this compound into terpene biosynthesis studies?
Use C-labeled mevalonate precursors in fungal cultures to trace biosynthetic pathways. Analyze isotopic incorporation via LC-HRMS and NMR. Compare with engineered yeast strains expressing heterologous terpene synthases to elucidate enzymatic cyclization mechanisms .
Methodological Notes
- Stereochemical Analysis : Always cross-validate NMR data with X-ray or computational models to avoid misassignment of methyl group positions .
- Data Reproducibility : Report solvent, temperature, and instrumentation details (e.g., NMR field strength) to facilitate cross-study comparisons .
- Advanced Instrumentation : Leverage cryoprobes for low-concentration NMR samples and synchrotron X-ray sources for high-resolution crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
